Cas no 1950580-89-8 (N-(1-Cyanocyclopentyl)-5-(cyclopropylmethoxy)-2-pyrazinecarboxamide)

N-(1-Cyanocyclopentyl)-5-(cyclopropylmethoxy)-2-pyrazinecarboxamide 化学的及び物理的性質
名前と識別子
-
- N-(1-Cyanocyclopentyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide
- AKOS031724565
- EN300-6647674
- 1950580-89-8
- Z2042527718
- N-(1-Cyanocyclopentyl)-5-(cyclopropylmethoxy)-2-pyrazinecarboxamide
-
- インチ: 1S/C15H18N4O2/c16-10-15(5-1-2-6-15)19-14(20)12-7-18-13(8-17-12)21-9-11-3-4-11/h7-8,11H,1-6,9H2,(H,19,20)
- InChIKey: OHJSGEKGOIFUII-UHFFFAOYSA-N
- ほほえんだ: C1(C(NC2(C#N)CCCC2)=O)=NC=C(OCC2CC2)N=C1
計算された属性
- せいみつぶんしりょう: 286.14297583g/mol
- どういたいしつりょう: 286.14297583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 434
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- 密度みつど: 1.27±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 529.0±50.0 °C(Predicted)
- 酸性度係数(pKa): 9.88±0.20(Predicted)
N-(1-Cyanocyclopentyl)-5-(cyclopropylmethoxy)-2-pyrazinecarboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6647674-0.05g |
N-(1-cyanocyclopentyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide |
1950580-89-8 | 95.0% | 0.05g |
$212.0 | 2025-03-13 |
N-(1-Cyanocyclopentyl)-5-(cyclopropylmethoxy)-2-pyrazinecarboxamide 関連文献
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
N-(1-Cyanocyclopentyl)-5-(cyclopropylmethoxy)-2-pyrazinecarboxamideに関する追加情報
Comprehensive Overview of N-(1-Cyanocyclopentyl)-5-(cyclopropylmethoxy)-2-pyrazinecarboxamide (CAS No. 1950580-89-8)
N-(1-Cyanocyclopentyl)-5-(cyclopropylmethoxy)-2-pyrazinecarboxamide (CAS No. 1950580-89-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique pyrazinecarboxamide backbone and cyclopropylmethoxy substituent, is often explored for its potential applications in drug discovery and development. Researchers are particularly interested in its molecular interactions and binding affinities, which make it a promising candidate for targeting specific biological pathways.
The structural complexity of N-(1-Cyanocyclopentyl)-5-(cyclopropylmethoxy)-2-pyrazinecarboxamide highlights its versatility in synthetic chemistry. The presence of a cyanocyclopentyl group enhances its stability and reactivity, while the cyclopropylmethoxy moiety contributes to its lipophilicity, a critical factor in drug absorption and distribution. These features align with current trends in medicinal chemistry, where researchers prioritize compounds with optimized pharmacokinetic properties. As such, this compound is frequently discussed in forums and publications focusing on small molecule therapeutics and structure-activity relationships.
In the context of modern drug discovery, CAS No. 1950580-89-8 is often associated with studies on kinase inhibitors and GPCR modulators, two hot topics in the pharmaceutical industry. Its potential to interact with enzymes and receptors involved in disease pathways has led to its inclusion in high-throughput screening libraries. This aligns with the growing demand for precision medicine and targeted therapies, which dominate current healthcare discussions. Additionally, the compound's pyrazine core is a common motif in agrochemicals, expanding its relevance beyond human health.
From a synthetic perspective, the preparation of N-(1-Cyanocyclopentyl)-5-(cyclopropylmethoxy)-2-pyrazinecarboxamide involves multi-step organic reactions, including amide coupling and etherification. These processes are well-documented in peer-reviewed journals, making this compound a case study for advanced organic synthesis techniques. Its carboxamide functionality also opens doors for derivatization, a strategy widely used to enhance bioactivity or reduce toxicity. Such discussions are prevalent in academic circles and industry conferences, where structure optimization is a recurring theme.
The commercial availability of CAS No. 1950580-89-8 through chemical suppliers has further fueled its adoption in research labs. Scientists frequently search for bulk suppliers or custom synthesis services to procure this compound, reflecting its practical utility. Moreover, its inclusion in compound libraries for virtual screening underscores its role in computational drug design, a field gaining traction due to advancements in artificial intelligence and machine learning. This intersection of chemistry and technology resonates with today's innovation-driven scientific community.
Environmental and regulatory considerations are also part of the discourse surrounding N-(1-Cyanocyclopentyl)-5-(cyclopropylmethoxy)-2-pyrazinecarboxamide. While it is not classified as hazardous, its handling requires standard laboratory safety protocols. This aspect is often highlighted in material safety data sheets (MSDS) and regulatory guidelines, which are frequently accessed by professionals in the field. The compound's stability under various conditions is another area of interest, particularly for those working on formulation development.
In summary, N-(1-Cyanocyclopentyl)-5-(cyclopropylmethoxy)-2-pyrazinecarboxamide (CAS No. 1950580-89-8) represents a fascinating intersection of chemistry, biology, and technology. Its structural features, synthetic accessibility, and potential applications make it a subject of ongoing research and commercial interest. As the scientific community continues to explore its capabilities, this compound is likely to remain a key player in the evolving landscape of drug discovery and molecular design.
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